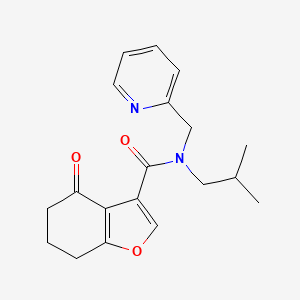![molecular formula C19H17ClN4O3 B4024034 4,4'-{[5-(3-chlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4024034.png)
4,4'-{[5-(3-chlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. A practical synthesis approach for similar compounds involves the use of green chemistry principles to develop efficient, environmentally benign methods. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates a practical method using environmentally friendly procedures, which could inspire synthesis routes for our compound of interest (Gu et al., 2009).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the chemical behavior and potential applications of a compound. Techniques such as NMR spectroscopy and ab initio calculations provide insights into the conformation and stability of molecules. For compounds with complex structures, these analyses help in determining the spatial arrangement of atoms and functional groups, which is essential for their reactivity and interaction with other molecules.
Chemical Reactions and Properties
The reactivity of a compound is defined by its functional groups and molecular structure. For example, pyrazoline derivatives are known for their diverse biological activities, and their chemical reactions often involve the formation of new rings or the substitution of functional groups. The synthesis and reactivity of pyrazoline derivatives can provide a model for understanding the chemical behavior of our compound (Govindaraju et al., 2012).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are pivotal for the practical application of a compound. These properties can influence its stability, formulation, and storage conditions. The review on chlorophenols and alkylphenols discusses environmentally relevant properties and their fate, providing a correlation that could be applied to our compound of interest (Shiu et al., 1994).
Chemical Properties Analysis
The chemical properties are directly related to the molecular structure and influence the reactivity, toxicity, and environmental impact of a compound. Understanding these properties is essential for predicting the behavior of the compound under different conditions and in various reactions. Studies on similar compounds, such as pyranopyrimidine derivatives, highlight the importance of understanding these chemical properties for their application in medicinal and pharmaceutical industries (Parmar et al., 2023).
Eigenschaften
IUPAC Name |
4-[[5-(3-chlorophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-9-15(18(25)23-21-9)17(16-10(2)22-24-19(16)26)14-7-6-13(27-14)11-4-3-5-12(20)8-11/h3-8,17H,1-2H3,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPOMLISBITJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=CC=C3)Cl)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(3-Chlorophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)

![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)
![6-[3-chloro-4-(2-phenoxyethoxy)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4023981.png)
![6-acetyl-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023984.png)
![methyl 4-{[4-(benzylamino)-2-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4023992.png)
![ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4023996.png)
![2-(1,3-benzodioxol-5-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024009.png)
![5-[4-(4-morpholinyl)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4024010.png)

![1-[1-(3,5-dimethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4024038.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4024046.png)
![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)